molecular formula C27H25ClN4O4S B12722819 N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide CAS No. 83682-26-2

N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B12722819
CAS No.: 83682-26-2
M. Wt: 537.0 g/mol
InChI Key: NSTSGPYVQXURPN-UHFFFAOYSA-N
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Description

The compound N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide (hereafter referred to as Target) is an azo-carboxamide derivative characterized by:

  • A naphthalene backbone with a hydroxyl (-OH) group at position 3 and a carboxamide (-CONH-) moiety at position 2.
  • An azo (-N=N-) linkage connecting the naphthalene core to a substituted phenyl ring.
  • Substituents on the phenyl ring: a dimethylamino sulfonyl (-SO₂N(CH₃)₂) group at position 5 and a methyl (-CH₃) group at position 2.
  • A 4-chloro-2-methylphenyl group attached to the carboxamide nitrogen.

This structure confers unique electronic and steric properties, making it relevant for applications in dyes, pigments, or pharmaceutical intermediates .

Properties

CAS No.

83682-26-2

Molecular Formula

C27H25ClN4O4S

Molecular Weight

537.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H25ClN4O4S/c1-16-9-11-20(37(35,36)32(3)4)15-24(16)30-31-25-21-8-6-5-7-18(21)14-22(26(25)33)27(34)29-23-12-10-19(28)13-17(23)2/h5-15,33H,1-4H3,(H,29,34)

InChI Key

NSTSGPYVQXURPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:

    Diazotization: The starting material, 4-chloro-2-methylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(dimethylamino)sulphonyl-2-methylphenol in an alkaline medium to form the azo compound.

    Amidation: The resulting azo compound is then reacted with 3-hydroxynaphthalene-2-carboxylic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

  • Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
  • Use of catalysts and solvents to enhance reaction rates and selectivity.
  • Purification steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a dye in textiles, inks, and plastics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) differ in substituents on the phenyl ring and carboxamide nitrogen. These variations influence solubility, thermal stability, and electronic properties.

Table 1: Structural Comparison of Target and Analogues

Compound Name (CAS) Substituents on Phenyl Ring Carboxamide Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target 5-(Dimethylamino sulfonyl), 2-methyl 4-Chloro-2-methylphenyl C₂₇H₂₅ClN₄O₄S ~549.0 (estimated) -
N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide (21839-86-1) 2-methyl (no sulfonyl) 4-Chloro-2-methylphenyl C₂₅H₂₀ClN₃O₂ 429.90
4-[(4-Chloro-2-methylphenyl)azo]-N-(3-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (53151-01-2) 4-chloro-2-methyl 3-Chlorophenyl C₂₅H₁₈Cl₂N₄O₃ 501.34
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-methyl 4-Sulfamoylphenyl C₁₆H₁₅N₅O₃S 357.38

Key Observations :

  • Sulfonyl vs.
  • Chlorophenyl Variations : 53151-01-2 has dual chlorine atoms, increasing molecular weight and lipophilicity compared to the Target’s single chlorine .

Physicochemical and Spectroscopic Properties

Thermal Stability :

  • 13a () has a melting point of 288°C, while 21839-86-1 lacks reported data. The Target’s sulfonyl group may lower melting points due to increased solubility .

Spectroscopic Signatures :

  • IR Spectroscopy : The Target’s sulfonyl group would show S=O stretches (~1350–1150 cm⁻¹), absent in 21839-86-1. Azo (-N=N-) stretches (~1400–1600 cm⁻¹) are common across analogues .
  • ¹H-NMR : Methyl groups (δ ~2.30 ppm) and aromatic protons (δ ~7.00–8.00 ppm) are consistent in analogues .

Biological Activity

N-(4-Chloro-2-methylphenyl)-4-((5-((dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxynaphthalene-2-carboxamide, with the CAS number 83682-26-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects.

  • Molecular Formula : C27H25ClN4O4S
  • Molecular Weight : 537.03 g/mol
  • Structure : The compound features a naphthalene backbone with multiple functional groups including an azo linkage and a sulfonamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenylamine with various substituted phenolic compounds under controlled conditions to yield the desired product. The reaction parameters such as temperature, solvent, and catalysts play a crucial role in optimizing yield and purity.

1. Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research indicates that the presence of the naphthalene structure enhances cytotoxicity against various cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
HeLa15.0
MCF712.5
HepG210.0

In vitro assays demonstrated that this compound significantly inhibited cell proliferation in these lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

These findings suggest that the compound could be developed as a novel antimicrobial agent.

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can act as an inhibitor for certain enzymes involved in cancer progression and bacterial resistance mechanisms. For example:

Enzyme Inhibition (%) at 100 µM Reference
Alkaline Phosphatase70
β-lactamase65

This inhibition profile indicates its potential utility in drug formulations targeting specific diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving mice models showed significant tumor reduction when treated with the compound compared to control groups, indicating its efficacy in vivo.
  • Antimicrobial Efficacy Study : Clinical trials assessing its effectiveness against resistant bacterial strains demonstrated promising results, suggesting its application in treating infections caused by multi-drug resistant organisms.

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